

anacardic acid triene NMR data

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Compound Focus: 2-Hydroxy-6-(8Z,11Z)-8,11,14-pentadecatrien-1-ylbenzoic acid

CAS No.: 103904-73-0

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1H and 13C NMR Spectral Data

The following table provides the complete and unequivocal NMR assignments for anacardic acid triene (15:3), characterized in CDCl₃ [1] [2] [3].

| Nucleus | δ (ppm) | Multiplicity (J in Hz) | Assignment |
|---------|----------------|------------------------|---|
| 1H NMR | 9.79 | s (broad) | COOH |
| | 7.35 | t (7.7) | H-5 |
| | 6.86 | d (7.7) | H-6 |
| | 6.77 | d (7.7) | H-4 |
| | 5.88 - 5.75 | m | H-14' |
| | 5.48 - 5.29 | m | H-8', H-9', H-11', H-12' |
| | 5.05 & 4.98 | m (each) | H-15' (Ha, Hb, terminal CH ₂) |
| | 2.98 | t (6.9) | H-1' |
| | 2.0 | m | H-7', H-10' |

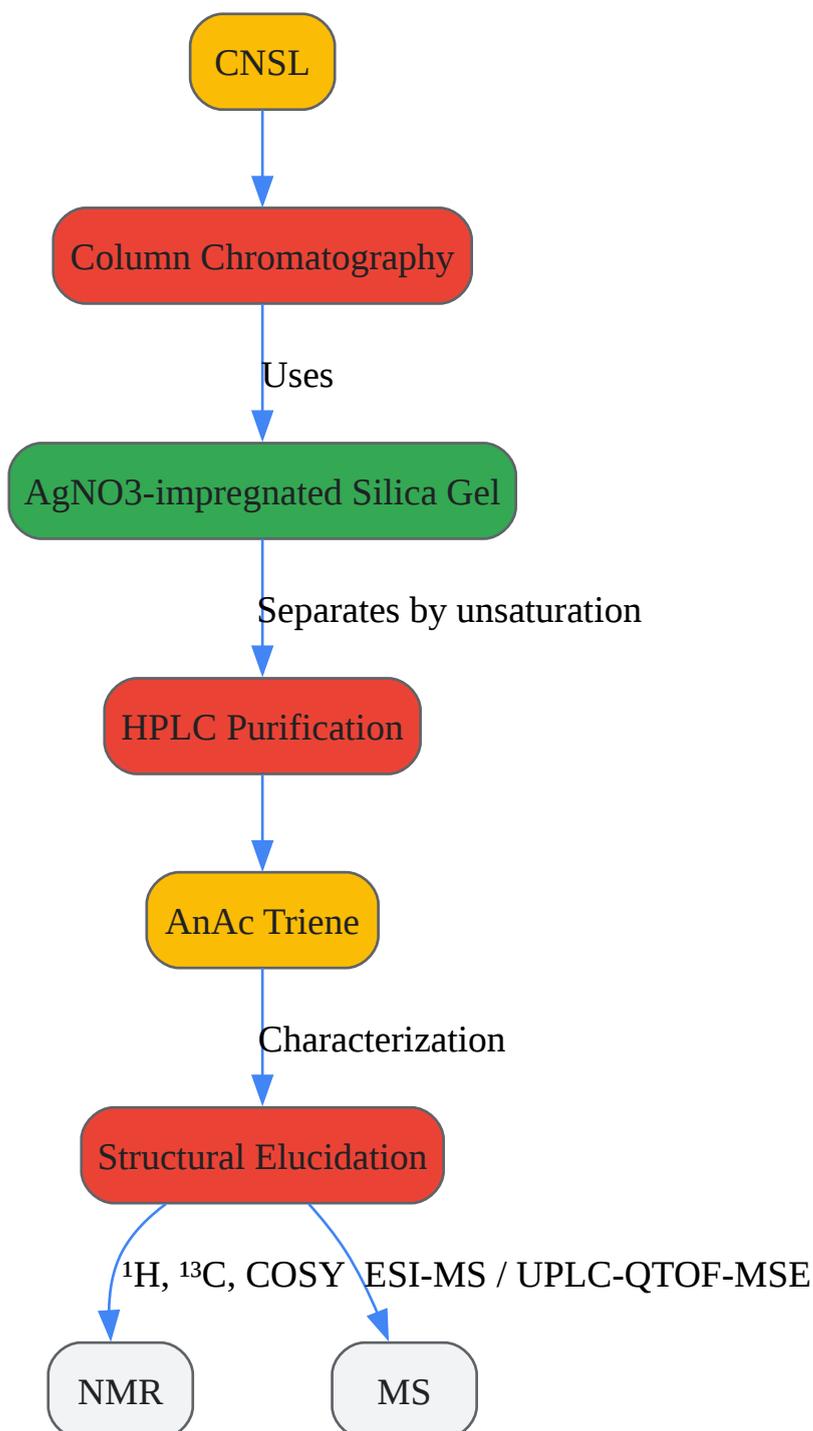
| Nucleus | δ (ppm) | Multiplicity (J in Hz) | Assignment |
|---------------------------|--------------------------------|------------------------|-----------------------------------|
| | 1.61 | m | H-2' |
| | 1.28 - 1.32 | m | H-3', H-4', H-5', H-13' |
| ¹³C NMR | 176.39 | - | C=O (COOH) |
| | 163.57 | - | C-1 |
| | 147.91 | - | C-3 |
| | 137.05 | - | C-14' |
| | 135.44 | - | C-5 |
| | 122.94 | - | C-4 |
| | 116.01 | - | C-6 |
| | 114.91 | - | C-15' (terminal CH ₂) |
| | 111.08 | - | C-2 |
| | 36.59 | - | C-1' |
| | 29.00-29.50 (multiple signals) | - | C-3', C-4', C-5', C-13' |
| | 27.00-28.00 (multiple signals) | - | C-7', C-10' |

Key Structural Indicators from NMR:

- **Terminal Double Bond:** The ¹H NMR signals between 5.05-4.98 ppm (H-15') and the corresponding ¹³C NMR signals at 137.05 ppm (C-14') and 114.91 ppm (C-15') are characteristic of a **terminal vinyl group** [2] [3].
- **Lack of Terminal Methyl:** The triene structure lacks a terminal methyl group, which is confirmed by the **absence of a ¹H NMR signal at ~0.88 ppm** and a ¹³C signal at ~14 ppm, which are present in the monoene and diene analogues [2] [3].
- **Aromatic Ring System:** The pattern of signals in the aromatic region (7.35, 6.86, 6.77 ppm) is consistent with a 1,2,3-trisubstituted benzene ring (salicylic acid moiety) [1] [3].

Experimental Protocol: Isolation & Characterization

The workflow for isolating and characterizing anacardic acid triene from natural cashew nut shell liquid (CNSL) involves the following steps, which can be visualized in the diagram below.



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Detailed Methodology

- **Source Material and Extraction:**

- **Natural CNSL** is obtained by extracting cashew (*Anacardium occidentale*) shells with hexane at room temperature [1] [2] [3].

- **Isolation of Anacardic Acid Triene:**

- The mixture of anacardic acids is separated from other CNSL components (cardols, cardanols) via column chromatography on normal-phase silica gel [4].
- The critical separation of anacardic acid homologs (monoene, diene, triene) is achieved using **silica gel impregnated with silver nitrate (AgNO₃)**. The Ag⁺ ions form reversible complexes with the π electrons of the alkene bonds, allowing for separation based on the degree and geometry of unsaturation [1] [2] [3].
- Final purification can be achieved using **Preparative HPLC** with a C18 reversed-phase column. A typical mobile phase is methanol/water (90:10) acidified with 1% acetic acid, with detection at 280 nm [5] [6].

- **Structural Confirmation:**

- **NMR Spectroscopy:** As detailed in the table above, structure is confirmed using 1D (¹H, ¹³C) and 2D (COSY) NMR experiments at high field (e.g., 600 MHz for ¹H) [1] [5] [2].
- **Mass Spectrometry:** High-resolution mass spectrometry (e.g., UPLC-QTOF-MSE in negative ion mode) is used for unambiguous identification. The triene anacardic acid (C₂₂H₃₀O₃) shows a molecular ion peak [M-H]⁻ at **m/z 341.2122** (calculated) [5] [6].

Biological Activity & Structure-Activity Relationship (SAR)

The degree of unsaturation in the alkyl side chain significantly influences the biological activity of anacardic acids.

| Biological Activity | Relative Potency (Triene vs. Other Analogues) | Key SAR Insight |
|--|---|--|
| Antioxidant [1] [2] | Triene > Diene > Monoene | Increased unsaturation enhances free radical scavenging ability, as measured by DPPH assay. |
| Acetylcholinesterase (AChE) Inhibition [1] [2] | Triene > Diene > Monoene | A higher number of double bonds increases inhibition of the AChE enzyme. |
| Cytotoxicity (vs. <i>Artemia salina</i>) [1] [2] | Triene > Diene > Monoene | Greater unsaturation correlates with higher toxicity. |
| Antifungal Activity [1] [2] | Monoene > Diene > Triene | Molecular linearity (higher in less unsaturated forms) plays a critical role, in contrast to other activities. |
| α-Glucosidase Inhibition [5] | Monoene \approx Diene > Triene | While all are far more potent than acarbose, the monoene (AAn1, IC ₅₀ = 1.78 μ g/mL) was slightly more potent than the triene (AAn3, IC ₅₀ = 3.31 μ g/mL). |
| MMP-2/MMP-9 Inhibition [4] | Triene is a active component | Anacardic acid (a mixture rich in triene) directly inhibits catalytic activity, with the carboxylate group chelating the catalytic Zn ²⁺ ion. |

Summary for Drug Development

For researchers in drug development, anacardic acid triene presents a compelling bioactive scaffold.

- **Promising Activities:** It shows high potency in **antioxidant**, **neuroprotective** (AChE inhibition), and **cytotoxic** applications, making it a candidate for diseases involving oxidative stress or for oncology research [1] [2].
- **Key SAR Takeaway:** Its bioactivity is highly dependent on the target. The triene form is superior for targets requiring enhanced electron delocalization or specific molecular geometry (like AChE), while the monoene form may be preferable for targets where molecular linearity is key (like some antifungal targets) [1] [5] [2].

- **Characterization is Crucial:** Given these stark SAR differences, the described **AgNO₄-chromatography and NMR/MS protocols are essential** for confirming the identity and purity of the triene homologue in any preclinical research [1] [5] [3].

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